molecular formula C21H27N7O B2975452 2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-ethylpyrimidine CAS No. 2380040-95-7

2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-ethylpyrimidine

Cat. No. B2975452
CAS RN: 2380040-95-7
M. Wt: 393.495
InChI Key: WEBBOQQLMGTHNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is synthesized by reacting 4- (1-phenyl-1H-pyrazolo [3,4-d]pyrimidin-4-ylamino)benzohydrazide (compound 3) with acetylacetone . This reaction yields the desired product, which contains a piperidine ring and a pyrimidine core .


Molecular Structure Analysis

The molecular formula of the compound is C21H27N7O with a molecular weight of 393.495 g/mol . It exhibits a unique arrangement of pyrazole and pyrimidine moieties, contributing to its biological activity .


Chemical Reactions Analysis

The compound shows antiproliferative activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cells. The IC50 values range from 5.00 to 32.52 μM , indicating its potential as an anticancer agent .


Physical And Chemical Properties Analysis

  • Solubility : Dissolves well in polar organic solvents .

Mechanism of Action

The compound likely acts through multiple mechanisms, including inhibition of protein kinases. It may target receptors such as epidermal growth factor receptor (EGFR) , fibroblast growth factor receptor (FGFR) , and others involved in cell proliferation and differentiation .

Safety and Hazards

  • Precautionary Measures : Handle with care, avoid contact with eyes and skin, and use appropriate protective equipment .

properties

IUPAC Name

2-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c1-4-17-11-22-21(23-12-17)27-7-5-18(6-8-27)13-29-20-10-19(24-14-25-20)28-16(3)9-15(2)26-28/h9-12,14,18H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBBOQQLMGTHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)COC3=NC=NC(=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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